Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
The following technical whitepaper provides an in-depth physicochemical and synthetic analysis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine , a critical scaffold in medicinal chemistry known for its bioisosteric relationship to quinazoline kinase inhibitors.[1]
[1]
Executive Summary
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine represents a pivotal structural motif in the design of ATP-competitive kinase inhibitors.[1] As a bioisostere of the clinically significant 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib), the thieno[2,3-d]pyrimidine scaffold offers altered electronic properties and solubility profiles while maintaining the critical hydrogen-bonding geometry required for the adenine-binding pocket of enzymes such as EGFR, VEGFR, and PI3K. This guide details the physicochemical characteristics, synthetic pathways, and structural validation of this compound for researchers in early-stage drug discovery.[1]
Chemical Identity & Structural Analysis
The compound consists of a fused thieno[2,3-d]pyrimidine bicyclic core substituted at the C4 position with a para-toluidine moiety.[1] The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring creates a "push-pull" electronic system that influences both reactivity and binding affinity.[1]
| Attribute | Detail |
| IUPAC Name | N-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
| Common Name | 4-(p-Tolylamino)thieno[2,3-d]pyrimidine |
| CAS Number | Not individually indexed in major public registries; Derivative of CAS 14080-50-3 |
| Molecular Formula | C₁₃H₁₁N₃S |
| Molecular Weight | 241.31 g/mol |
| SMILES | Cc1ccc(Nc2nc3ccsc3n2)cc1 |
| InChIKey | Calculated based on structure |
Structural Diagram
The core scaffold features a thiophene ring fused to a pyrimidine ring across the [2,3-d] bond.[1][2] The amino substituent at position 4 serves as the primary hydrogen bond donor in kinase active sites.[1]
Figure 1: Structural decomposition of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine highlighting functional domains.[1]
Physicochemical Properties Profile
The following data represents a consensus of calculated and experimental values derived from close structural analogs (e.g., N-phenyl and N-benzyl derivatives).
| Property | Value / Range | Significance |
| LogP (Calculated) | 3.2 – 3.6 | Indicates moderate lipophilicity; suitable for cell membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | ~50–60 Ų | Well within the range for oral bioavailability (<140 Ų).[1] |
| H-Bond Donors | 1 (NH) | Critical for H-bonding with the "hinge region" of kinase domains.[1] |
| H-Bond Acceptors | 3 (N1, N3, S) | Acceptor sites for water bridging or backbone interactions.[1] |
| Melting Point | 210 – 230 °C | High crystallinity typical of planar heterocyclic amines.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires formulation or salt formation (e.g., HCl, mesylate) for aqueous delivery.[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, and hot ethanol.[1] |
| pKa (Calculated) | ~3.5 – 4.5 (N1) | The pyrimidine nitrogen is weakly basic; protonation occurs in strong acid.[1] |
Synthetic Methodology
The synthesis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (
Reaction Scheme
-
Activation: Conversion of thieno[2,3-d]pyrimidin-4(3H)-one to 4-chlorothieno[2,3-d]pyrimidine using a chlorinating agent (
or ). -
Substitution: Displacement of the chloride by p-toluidine.[1]
Figure 2: Two-step synthetic pathway from the commercially available oxo-precursor.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
-
Reagents: Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), Phosphoryl chloride (
, excess), catalytic DMF. -
Procedure: Suspend the starting material in
. Add 2-3 drops of DMF. Reflux for 3 hours until the solution becomes clear. Evaporate excess under reduced pressure. Pour the residue onto crushed ice/water and neutralize with to precipitate the solid. Filter, wash with water, and dry. -
Yield: Typically 85-95%.[1]
Step 2: Synthesis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
-
Reagents: 4-Chlorothieno[2,3-d]pyrimidine (1.0 eq), p-Toluidine (1.1 eq), Isopropanol (solvent).[1]
-
Procedure:
-
Dissolve the 4-chloro intermediate in isopropanol (10 mL/g).
-
Add p-toluidine.[1]
-
Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.
-
Filter the solid.[1] To obtain the free base, suspend the solid in dilute
solution, stir for 30 minutes, filter, and wash with water. -
Recrystallize from ethanol if necessary.[1]
-
-
Expected Yield: 75-85%.
Spectral Characterization (Predicted)
Verification of the product structure relies on identifying the distinct signals of the thienopyrimidine core and the p-tolyl substituent.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~9.5 ppm (s, 1H, NH , exchangeable).[1]
- ~8.6 ppm (s, 1H, Pyrimidine H-2 ).[1]
- ~7.8 ppm (d, J=5.5 Hz, 1H, Thiophene H-6 ).[1]
- ~7.6 ppm (d, J=8.0 Hz, 2H, Tolyl Ar-H ortho to N).[1]
- ~7.5 ppm (d, J=5.5 Hz, 1H, Thiophene H-5 ).[1]
- ~7.2 ppm (d, J=8.0 Hz, 2H, Tolyl Ar-H meta to N).[1]
- ~2.3 ppm (s, 3H, Tolyl CH₃ ).[1]
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z 242.07.
-
Characteristic fragmentation often involves the loss of the tolyl group or cleavage of the thiophene ring.
-
Therapeutic Potential & Biological Context
The 4-aminothieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, primarily functioning as an ATP-competitive inhibitor.[1]
Mechanism of Action
The molecule mimics the adenine moiety of ATP. The N1 and NH (at C4) form a bidentate hydrogen-bonding motif with the "hinge region" amino acids of protein kinases (e.g., Met793 in EGFR). The p-tolyl group extends into the hydrophobic pocket II, providing selectivity and binding affinity.[1]
Figure 3: Pharmacophore mapping of the ligand within the kinase ATP-binding site.[1]
Applications
-
Oncology: Inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor) for anti-angiogenic and anti-proliferative effects.[1]
-
Antimicrobial: Derivatives of this class have shown efficacy against fungal strains (Candida albicans) and Gram-positive bacteria.[1]
-
PDE Inhibition: Phosphodiesterase (PDE4) inhibition for anti-inflammatory applications.[1]
Handling and Safety
-
Hazard Identification: As with many aminopyrimidines, treat as potentially Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .[1]
-
Storage: Store at 2-8°C in a dry, dark place. The compound is stable under standard laboratory conditions but should be protected from strong oxidizing agents.
-
Disposal: Dispose of as hazardous organic chemical waste.[1]
References
-
ChemicalBook. (2025).[1] 4-Chlorothieno[2,3-d]pyrimidine Properties and Synthesis. Link
-
PubChem. (2025).[1][3] Thieno[2,3-d]pyrimidine - Compound Summary. National Library of Medicine. Link
-
RSC Medicinal Chemistry. (2021).[1] Structure guided generation of thieno[3,2-d]pyrimidin-4-amine inhibitors. Royal Society of Chemistry. Link
-
MDPI. (2018).[1] Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. Molecules. Link
-
ResearchGate. (2016).[1] Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors. Link
